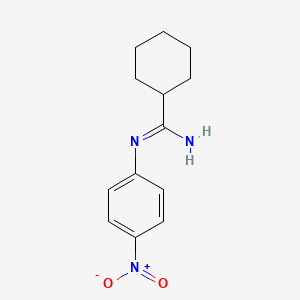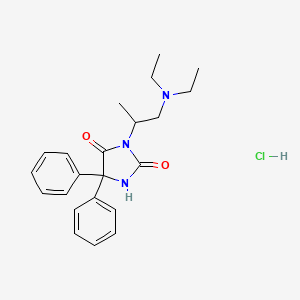
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: A related compound with similar chemical properties.
Diphenylhydantoin: Shares structural similarities and is used in similar applications.
Ethylamine: Another related compound with comparable chemical behavior.
Uniqueness
What sets 3-(2-(Diethylamino)-1-methylethyl)-5,5-diphenyl-hydantoin hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications where other compounds may not be as effective.
Propiedades
Número CAS |
101564-65-2 |
|---|---|
Fórmula molecular |
C22H28ClN3O2 |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
3-[1-(diethylamino)propan-2-yl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)16-17(3)25-20(26)22(23-21(25)27,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,4-5,16H2,1-3H3,(H,23,27);1H |
Clave InChI |
LGZMSEAOHCMKLN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


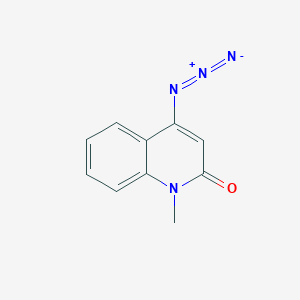
![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
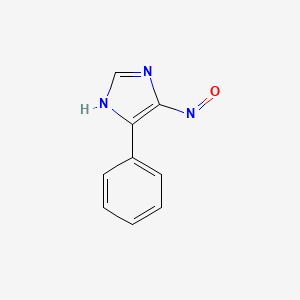
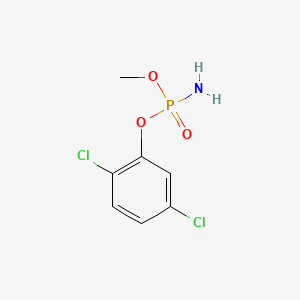

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
silanol](/img/structure/B14326192.png)
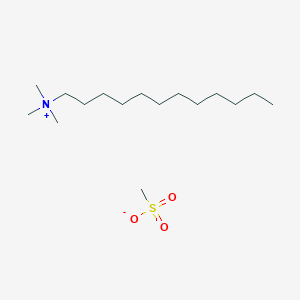
![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)
![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)


